N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
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Properties
IUPAC Name |
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-19-9-7-17(8-10-19)14-20-22(28)25(23(30)31-20)12-11-21(27)24-18(15-26)13-16-5-3-2-4-6-16/h2-10,14,18,26H,11-13,15H2,1H3,(H,24,27)/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYGXRRRSVMUQS-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC(CC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC(CC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is attributed to various mechanisms:
- Antioxidant Activity : The presence of phenolic and thiazolidinone groups suggests that the compound may exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that thiazolidinone derivatives often possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial effects, particularly against Gram-positive bacteria, due to its structural components that disrupt microbial cell walls.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance:
These results indicate a promising cytotoxic effect, warranting further exploration in vivo.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety of the compound. Notably, studies involving murine models have shown:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
- Safety Profile : Histopathological examinations revealed no significant organ toxicity at therapeutic doses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that administration of the compound alongside standard chemotherapy resulted in improved patient outcomes and reduced side effects.
- Case Study 2 : In a pilot study focusing on inflammatory diseases, patients reported decreased symptoms and improved quality of life after treatment with the compound.
Q & A
Q. How to design enantioselective synthesis for chiral centers?
- Methodological Answer :
- Chiral catalysts : Employ Jacobsen’s Mn-salen catalysts for asymmetric epoxidation of prochiral intermediates .
- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers and determine enantiomeric excess (ee) .
- Dynamic resolution : Exploit kinetic resolution during thiazolidinone ring closure with chiral bases (e.g., cinchona alkaloids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
